molecular formula C10H15N3O4 B2616875 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1654723-08-6

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616875
CAS No.: 1654723-08-6
M. Wt: 241.247
InChI Key: PCLCSLYRVSPJKB-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is commonly used in organic chemistry as a protecting group for amines . It’s often used in peptide synthesis .


Synthesis Analysis

The Boc group can be advantageous in peptide synthesis, especially for hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis of peptides using the Boc group often involves the use of hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group can vary widely. For example, the molecular formula of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is C15H21NO4 .


Chemical Reactions Analysis

The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . The Boc group can also be removed by treatment with hydrogen fluoride (HF) .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the Boc group can vary widely. For example, the molecular weight of 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid is 279.33 .

Safety and Hazards

Compounds with the Boc group can cause eye and skin irritation. They may be harmful if swallowed or inhaled .

Future Directions

The use of amino acid ionic liquids (AAILs) for organic synthesis has been explored, and there’s potential to expand their applicability by using Boc-protected amino acids .

Mechanism of Action

Target of Action

Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . Therefore, it’s plausible that this compound could interact with peptide or protein targets in the body.

Mode of Action

The mode of action of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid is likely related to its role in peptide synthesis. The Boc group serves as a protective group for the amino function in peptide synthesis . It can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

Given its potential role in peptide synthesis, it could influence pathways involving protein synthesis and modification .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific peptide or protein targets it interacts with. Given its potential role in peptide synthesis, it could influence the structure and function of proteins in the body .

Action Environment

Environmental factors such as pH and temperature could influence the action, efficacy, and stability of this compound. For instance, the removal of the Boc group requires acidic conditions . Additionally, certain ionic liquids have been found to enhance the deprotection of Boc amino acids at high temperatures .

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-6(8(14)15)5-13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLCSLYRVSPJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654723-08-6
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid
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